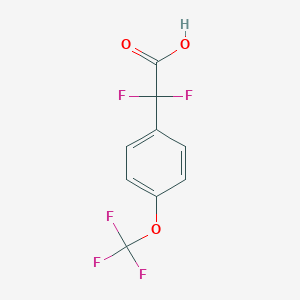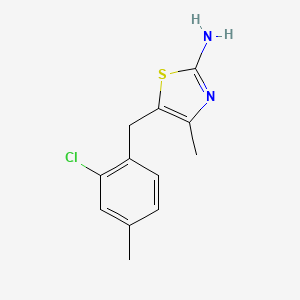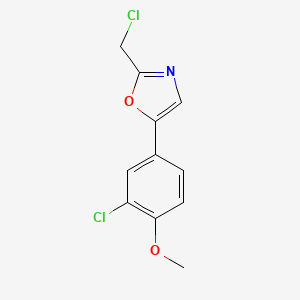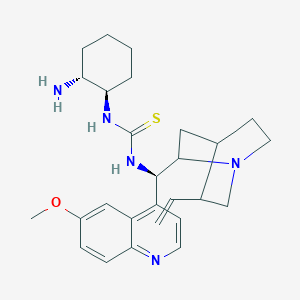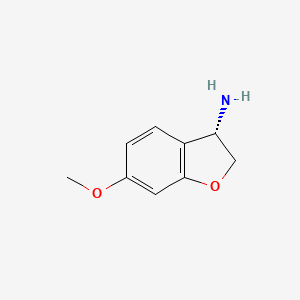![molecular formula C20H14Cl2O2P2 B15060337 Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, consisting of two naphthyl groups connected by a phosphorus atom, allows it to interact with a variety of substrates, facilitating the formation of enantiomerically pure products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE typically involves the reaction of ®-BINOL (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The reaction proceeds as follows:
- Dissolve ®-BINOL in a suitable solvent, such as toluene or dichloromethane.
- Add phosphorus trichloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(+)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- (S)-BINAP
Uniqueness
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is unique due to its specific chiral configuration and its ability to form highly selective chiral metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Propiedades
Fórmula molecular |
C20H14Cl2O2P2 |
|---|---|
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid |
InChI |
InChI=1S/C20H14Cl2O2P2/c21-25(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)26(22)24/h1-12,23-24H/t25-,26-/m0/s1 |
Clave InChI |
DXZIVTRIABTTOQ-UIOOFZCWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[P@](O)Cl)[P@](O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(O)Cl)P(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


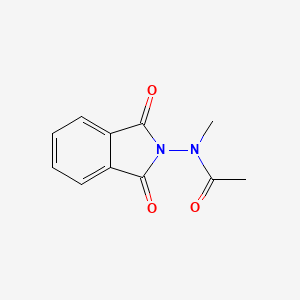
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
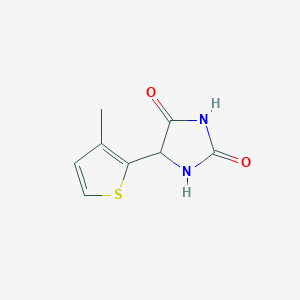
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
